1-methoxy-4-(4-phenoxybutoxy)benzene
Description
1-Methoxy-4-(4-phenoxybutoxy)benzene is a substituted aromatic ether characterized by a benzene ring with two functional groups: a methoxy group (-OCH₃) at position 1 and a 4-phenoxybutoxy chain at position 3. The latter consists of a four-carbon butyl chain terminated by a phenoxy group (-O-C₆H₅).
Properties
IUPAC Name |
1-methoxy-4-(4-phenoxybutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-18-15-9-11-17(12-10-15)20-14-6-5-13-19-16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCGPYYJJZFVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-(4-phenoxybutoxy)benzene typically involves the following steps:
Formation of 4-phenoxybutanol: This intermediate can be synthesized by reacting phenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.
Etherification: The 4-phenoxybutanol is then reacted with 1-methoxy-4-bromobenzene under basic conditions to form this compound. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-(4-phenoxybutoxy)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy and phenoxy groups activate the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding hydroxy derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
1-methoxy-4-(4-phenoxybutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methoxy-4-(4-phenoxybutoxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Alkyl/Ether Substituents
Key Differences :
- Branched analogs (e.g., 1-methoxy-4-(1-methylethyl)benzene) exhibit higher reactivity in oxidation reactions due to tertiary C-H bonds, unlike the target compound’s linear ether chain .
Unsaturated and Propenyl Derivatives
Key Differences :
- Anethole’s propenyl group allows isomerization (e.g., methyl chavicol to trans-anethole) with high selectivity (89%) under basic catalysis, a reactivity absent in the saturated target compound .
- The alkyne in phenylethynyl derivatives enables electronic conjugation, enhancing applications in materials science versus the target’s ether-based flexibility .
Heteroatom-Containing Derivatives
Key Differences :
- Selenium analogs exhibit significant enzyme inhibition (e.g., LDHA) due to selenium’s redox activity, unlike the target compound’s oxygen-based substituents .
- Fluorinated derivatives show increased stability and electronegativity, impacting solubility and reactivity in electrophilic substitutions .
Bulky and Complex Substituents
Key Differences :
- Cyclohexyl-pentyl chains impart liquid crystalline properties, unlike the target compound’s flexible but non-mesogenic structure .
- Diyne-linked derivatives enable extended conjugation, useful in organic electronics, whereas the target’s ether chain lacks such electronic delocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
